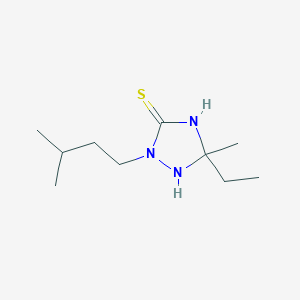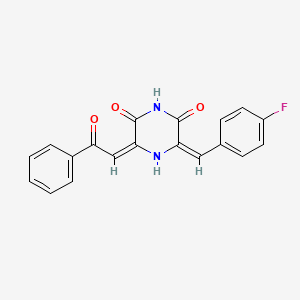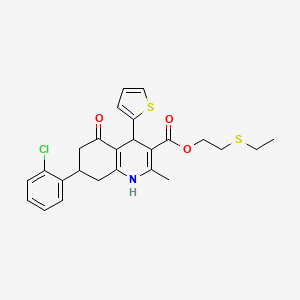
5-Ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes with thiosemicarbazide in the presence of an acidic catalyst. The reaction is carried out in a solvent mixture of water and ethanol at room temperature. The formation of the target compound is confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ionic liquids as catalysts. Ionic liquids offer several advantages, including low vapor pressure, high chemical stability, and ease of recovery and recycling. These properties make them suitable for large-scale synthesis of 1,2,4-triazolidine-3-thione derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolidine derivatives.
Scientific Research Applications
5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-isopentylthiophene: Another heterocyclic compound with similar structural features.
5-Methyl-2-hexanone: A ketone with a similar alkyl chain structure.
Uniqueness
5-Ethyl-2-isopentyl-5-methyl-1,2,4-triazolidine-3-thione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and exhibit antioxidant activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H21N3S |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C10H21N3S/c1-5-10(4)11-9(14)13(12-10)7-6-8(2)3/h8,12H,5-7H2,1-4H3,(H,11,14) |
InChI Key |
SZLPPHMQUGYSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-methoxy-2,3,3,10-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one](/img/structure/B11077621.png)
![7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one](/img/structure/B11077628.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11077630.png)
![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![8-benzyl-3-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B11077648.png)
![2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11077650.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B11077659.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)
![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11077692.png)
![4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11077710.png)
